molecular formula C23H28N2O3S2 B2752593 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane CAS No. 1705250-12-9

7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane

Cat. No.: B2752593
CAS No.: 1705250-12-9
M. Wt: 444.61
InChI Key: BXECKXFNVCVXOK-UHFFFAOYSA-N
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Description

7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane is a thiazepane derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:

  • 4-(pyrrolidine-1-sulfonyl)benzoyl group: Introduces a polar sulfonyl moiety, which may increase solubility in polar solvents and influence receptor binding.

Properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S2/c1-18-6-2-3-7-21(18)22-12-15-24(16-17-29-22)23(26)19-8-10-20(11-9-19)30(27,28)25-13-4-5-14-25/h2-3,6-11,22H,4-5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXECKXFNVCVXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as pyrrolidine derivatives, sulfonyl chlorides, and thiazepane derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular assays.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazepane Derivatives

Property 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane BG14863 (4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane) N-(2-{[(4-methoxyphenyl)methyl]sulfamoyl}ethyl)benzamide (BG14865)
Molecular Formula Not explicitly reported (inferred: ~C27H30N2O3S2) C20H19FN2OS2 C17H20N2O4S
Molecular Weight ~500–550 g/mol (estimated) 386.5061 g/mol 348.4167 g/mol
Key Substituents 2-methylphenyl, pyrrolidine-1-sulfonyl 4-fluorophenyl, thiophen-2-yl 4-methoxyphenyl, benzamide
Polarity High (due to sulfonyl group) Moderate (fluorophenyl and thiophene reduce polarity) Moderate (methoxy and sulfamoyl balance polarity)
Synthetic Method Likely conventional condensation () Microwave-assisted or conventional heating () Not detailed in evidence

Structural Influences on Physicochemical Properties

  • Solubility : The pyrrolidine-1-sulfonyl group in the target compound introduces strong polarity, likely improving aqueous solubility compared to BG14863, which contains a hydrophobic thiophene and fluorophenyl group .

Crystallographic and Supramolecular Considerations

The sulfonyl group in the target compound may similarly participate in O–H···O or C–H···O interactions, stabilizing its solid-state structure .

Biological Activity

7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazepane ring with substituents that enhance its biological activity. The molecular formula is C24H29N3O4SC_{24}H_{29}N_{3}O_{4}S with a molecular weight of approximately 455.6 g/mol. The presence of the pyrrolidine sulfonyl group is significant for its interaction with biological targets.

The biological activity of 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane is primarily attributed to its ability to inhibit tubulin polymerization. This mechanism is similar to that of established antitumor agents such as colchicine and vinblastine. By preventing the assembly of microtubules, the compound disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.

In Vitro Studies

A series of in vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
HeLa0.125G2/M phase arrest
HT-290.200Inhibition of tubulin polymerization
A549 (Lung Cancer)0.150Disruption of microtubule dynamics

These results indicate that the compound exhibits potent antiproliferative activity at sub-micromolar concentrations, making it a candidate for further development in cancer therapy.

Case Studies

  • HeLa Cell Line Study : Treatment with 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane resulted in significant G2/M phase arrest as evidenced by flow cytometry analysis. The percentage of cells in the G1 phase decreased while S phase cells were minimally affected at lower concentrations, indicating a selective action on cell cycle progression .
  • Xenograft Model : In vivo studies using nude mice implanted with HT-29 xenografts demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups, supporting its potential as an effective antitumor agent .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the thiazepane core and substituents significantly influence biological activity. For instance:

  • The presence of the pyrrolidine group is crucial for maintaining activity.
  • Substitutions at the C-2 position can drastically alter potency; minor changes can lead to substantial reductions in efficacy .

Q & A

Q. What are the standard synthetic routes for 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiazepane ring formation : Cyclization of precursors (e.g., cysteamine derivatives with ketones) under reflux conditions using polar aprotic solvents (e.g., DMF) .

Q. Functionalization :

  • 2-Methylphenyl introduction : Friedel-Crafts alkylation or nucleophilic substitution at the 7-position of the thiazepane ring .

  • Benzoyl-pyrrolidine sulfonyl coupling : Sulfonylation of the benzoyl group using pyrrolidine sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .

  • Characterization :
    Intermediates are analyzed via 1H^1 \text{H}/13C^{13} \text{C}-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical confirmation .

    Table 1 : Example Reaction Conditions for Key Steps

    StepReagents/ConditionsYield (%)Reference
    Thiazepane formationDMF, 80°C, 12 h65–75
    SulfonylationPyrrolidine sulfonyl chloride, Et3_3N, CH2_2Cl2_2, 0°C80–85

Q. How can researchers optimize reaction yields for the sulfonylation step?

  • Methodology :
  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to enhance electrophilicity of the sulfonyl group .
  • Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve solubility of sulfonyl chlorides .
  • Temperature control : Slow addition of sulfonyl chloride at 0°C minimizes side reactions (e.g., hydrolysis) .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

  • Methodology :
  • NMR spectroscopy : 1H^1 \text{H}-NMR detects aromatic protons (δ 7.2–8.1 ppm) and thiazepane ring protons (δ 3.5–4.5 ppm) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and experimental spectral data?

  • Methodology :
  • DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311G++(d,p) level to simulate NMR shifts .
  • Docking studies : Compare calculated IR/Raman spectra with experimental data to identify conformational discrepancies (e.g., thiazepane ring puckering) .
    • Example : A 0.3 ppm deviation in 1H^1 \text{H}-NMR signals may arise from solvent effects not accounted for in simulations .

Q. What strategies address low reproducibility in thiazepane ring formation?

  • Methodology :
  • Design of Experiments (DoE) : Apply factorial design (e.g., 2k^k) to test variables: temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading .
  • In situ monitoring : Use FT-IR to track cyclization progress via C=O band disappearance (~1700 cm1^{-1}) .

Q. How does the sulfonyl group influence the compound’s stability under physiological conditions?

  • Methodology :
  • Hydrolysis assays : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 24 h .
  • Computational stability : Calculate bond dissociation energies (BDE) for the sulfonyl group using M06-2X/def2-TZVP to predict susceptibility to nucleophilic attack .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Methodology :
  • Target identification : Screen against kinase/receptor panels (e.g., Eurofins) to identify binding partners .
  • Cytotoxicity assays : Use MTT assays on HEK293 cells (IC50_{50} determination) with doxorubicin as a positive control .

Q. How can researchers resolve conflicting data between in vitro and in vivo activity?

  • Methodology :
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .

Data Contradiction Analysis

Q. How to interpret conflicting 1H^1 \text{H}-NMR signals for the thiazepane ring protons?

  • Methodology :
  • Variable-temperature NMR : Conduct experiments at 25°C and –40°C to assess dynamic ring puckering .
  • X-ray crystallography : Compare solid-state (rigid) vs. solution (flexible) conformations .

Q. What causes discrepancies in reported catalytic efficiencies for sulfonylation?

  • Root cause : Variability in residual water content (e.g., <0.1% required for optimal yield) .
  • Solution : Use molecular sieves (3Å) during reagent preparation and reaction .

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